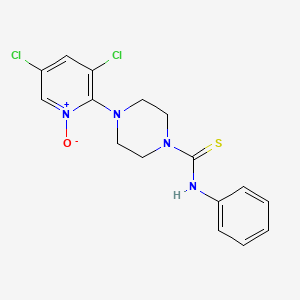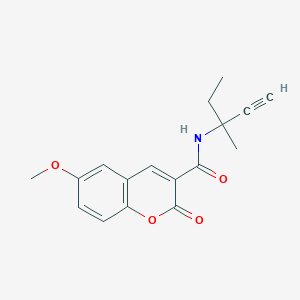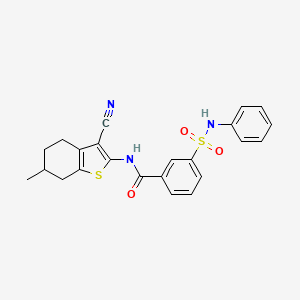![molecular formula C25H30ClNO4S2 B4297664 N-[1-(1-adamantyl)propyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B4297664.png)
N-[1-(1-adamantyl)propyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide
説明
N-[1-(1-adamantyl)propyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide, also known as A-438079, is a compound that has been extensively studied for its potential use in various scientific research applications. This compound is a selective antagonist of the P2X7 receptor, a member of the purinergic receptor family that is involved in various physiological and pathological processes. The purpose of
作用機序
N-[1-(1-adamantyl)propyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide is a selective antagonist of the P2X7 receptor, a member of the purinergic receptor family that is involved in various physiological and pathological processes. The P2X7 receptor is expressed in various cell types, including immune cells, glial cells, and cancer cells. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of proinflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-[1-(1-adamantyl)propyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide binds to the P2X7 receptor and prevents its activation, thereby inhibiting the release of proinflammatory cytokines and reducing microglial activation.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)propyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In immune cells, N-[1-(1-adamantyl)propyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide has been shown to inhibit the activation of the NLRP3 inflammasome and reduce the release of IL-1β and TNF-α. In glial cells, N-[1-(1-adamantyl)propyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide has been shown to reduce microglial activation and inhibit the release of proinflammatory cytokines. In cancer cells, N-[1-(1-adamantyl)propyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide has been shown to inhibit the growth and metastasis of various cancer cell lines.
実験室実験の利点と制限
N-[1-(1-adamantyl)propyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its selectivity for the P2X7 receptor, which allows for the specific targeting of this receptor in various cell types. Another advantage is its ability to inhibit the release of proinflammatory cytokines and reduce microglial activation, which can be useful in studying neuroinflammatory diseases. One limitation is its relatively low potency, which may require higher concentrations for effective inhibition of the P2X7 receptor. Another limitation is its potential off-target effects, which may require additional controls in experimental design.
将来の方向性
There are several future directions for the study of N-[1-(1-adamantyl)propyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide. One direction is the development of more potent and selective P2X7 receptor antagonists for use in various scientific research applications. Another direction is the investigation of the role of the P2X7 receptor in various physiological and pathological processes, including neuroinflammation, autoinflammation, and cancer. Additionally, the potential use of N-[1-(1-adamantyl)propyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide as an anticancer agent warrants further investigation, particularly in preclinical and clinical studies.
科学的研究の応用
N-[1-(1-adamantyl)propyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide has been studied for its potential use in various scientific research applications, including neuroscience, immunology, and oncology. In neuroscience, N-[1-(1-adamantyl)propyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide has been shown to inhibit the release of proinflammatory cytokines and reduce microglial activation, suggesting its potential use in the treatment of neuroinflammatory diseases such as multiple sclerosis and Alzheimer's disease. In immunology, N-[1-(1-adamantyl)propyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide has been shown to inhibit the activation of the NLRP3 inflammasome, suggesting its potential use in the treatment of autoinflammatory diseases such as gout and rheumatoid arthritis. In oncology, N-[1-(1-adamantyl)propyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide has been shown to inhibit the growth and metastasis of various cancer cell lines, suggesting its potential use as an anticancer agent.
特性
IUPAC Name |
N-[1-(1-adamantyl)propyl]-3-(4-chlorophenyl)sulfonylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClNO4S2/c1-2-24(25-14-17-10-18(15-25)12-19(11-17)16-25)27-33(30,31)23-5-3-4-22(13-23)32(28,29)21-8-6-20(26)7-9-21/h3-9,13,17-19,24,27H,2,10-12,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIKLPFQTIYSTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=CC(=C4)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(3-ethoxypropyl)amino]methylene}-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4297587.png)
![2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4297595.png)

![N-[2-(1-adamantyl)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B4297607.png)
![ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B4297610.png)

![1-(2,4-dibromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297626.png)
![2,5-dimethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4297640.png)

![N-[1-(1-adamantyl)propyl]-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B4297656.png)
![3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide](/img/structure/B4297672.png)

![3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide](/img/structure/B4297681.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B4297692.png)